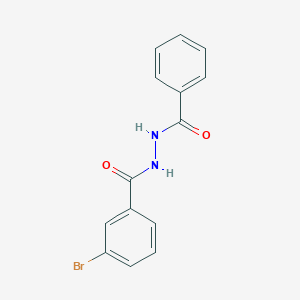
N'-benzoyl-3-bromobenzohydrazide
概要
説明
Benzoic acid, m-bromo-, benzoylhydrazide: is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a bromine atom, and the carboxyl group is converted to a benzoylhydrazide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-bromo-, benzoylhydrazide typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield m-bromobenzoic acid.
Formation of Benzoyl Chloride: m-Bromobenzoic acid is then converted to m-bromobenzoyl chloride using thionyl chloride.
Hydrazide Formation: The m-bromobenzoyl chloride is reacted with hydrazine hydrate to form benzoic acid, m-bromo-, benzoylhydrazide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: Benzoic acid, m-bromo-, benzoylhydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the meta position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its possible therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Benzoic acid hydrazide: Similar structure but lacks the bromine atom.
Benzoylhydrazine: Similar functional group but different substitution pattern.
m-Bromobenzoic acid: Similar bromine substitution but different functional group.
Uniqueness: Benzoic acid, m-bromo-, benzoylhydrazide is unique due to the presence of both the bromine atom and the benzoylhydrazide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
73713-56-1 |
|---|---|
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC名 |
N'-benzoyl-3-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
InChIキー |
PUNMNEKYOYAYSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Key on ui other cas no. |
73713-56-1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













